Synthetic Versatility: 2‑Br Versus Common Aryl Substituents
The 2‑bromo substituent enables Pd‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are not feasible with the 4‑tert‑butyl or 3‑trifluoromethoxy analogs, which lack a halogen leaving group. Compared to the 3‑chloro analog, the bromine atom offers higher oxidative‑addition reactivity due to the weaker C–Br bond (bond dissociation energy ≈ 80 kcal/mol for C–Br vs. ≈ 95 kcal/mol for C–Cl), allowing faster coupling under milder conditions [1]. This property is specifically highlighted in the compound’s manufacturer description as a key differentiation for further functionalisation [1].
| Evidence Dimension | Reactivity in Pd‑catalysed cross‑coupling |
|---|---|
| Target Compound Data | C–Br bond; suitable for Suzuki/Buchwald coupling |
| Comparator Or Baseline | 3‑Cl analog (C–Cl); 4‑tBu analog (no halogen); 3‑OCF₃ analog (no halogen) |
| Quantified Difference | Qualitative: Br uniquely enables mild cross‑coupling; Cl requires harsher conditions; tBu/OCF₃ cannot undergo oxidative addition |
| Conditions | General organometallic chemistry principles; vendor‑stated utility [1] |
Why This Matters
For users requiring a benzamide‑PEG‑NHS building block that can be further elaborated via palladium chemistry, the 2‑bromo compound is the only viable choice among close analogs, directly impacting synthetic route design and procurement decisions.
- [1] Kuujia.com. CAS No. 2034232-52-3 – 2-Bromo-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}benzamide. https://www.kuujia.com/cas-2034232-52-3.html (accessed 29 Apr 2026). View Source
